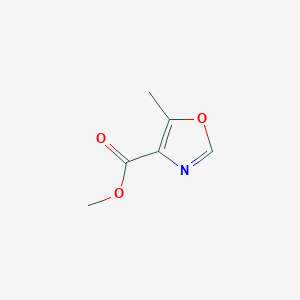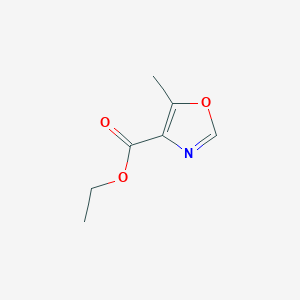
4,4'-二溴-2,2'-联吡啶
描述
4,4’-Dibromo-2,2’-bipyridine: is an organic compound with the molecular formula C10H6Br2N2 and a molecular weight of 313.98 g/mol . It is a derivative of bipyridine, where two bromine atoms are substituted at the 4 and 4’ positions of the bipyridine ring. This compound is known for its use as a ligand in coordination chemistry and its applications in organic synthesis .
科学研究应用
4,4’-Dibromo-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metals such as ruthenium, which are studied for their photophysical and electrochemical properties.
Material Science: It is used in the synthesis of hole transport layers and photosensitizers for perovskite solar cells, enhancing their efficiency and stability.
Biological Research: The compound’s derivatives are explored for their potential biological activities and as intermediates in the synthesis of pharmaceuticals.
作用机制
Target of Action
4,4’-Dibromo-2,2’-bipyridine (DBrBPy) is a brominated bipyridyl derivative . It is primarily used as a ligand for the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers . These photosensitizers are the primary targets of DBrBPy, playing a crucial role in the conversion of light energy into chemical energy in processes like solar water oxidation .
Mode of Action
DBrBPy interacts with its targets by acting as a ligand, forming coordination complexes with metal ions . This interaction results in the formation of organometallic compounds that can absorb light and initiate photochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by DBrBPy involves the conversion of light energy into chemical energy . When DBrBPy forms a complex with a metal ion like ruthenium (II), the resulting photosensitizer can absorb light and initiate photochemical reactions . This process is crucial in applications like solar water oxidation .
Result of Action
The primary molecular effect of DBrBPy’s action is the formation of organometallic compounds that can absorb light and initiate photochemical reactions . On a cellular level, DBrBPy can passivate uncoordinated Pb 2+ defects of perovskite films, leading to an increase in the hole mobility of the hole transporting layer . This results in an increase in the power conversion efficiency (PCE) of n–i–p structured perovskite solar cells .
Action Environment
The action, efficacy, and stability of DBrBPy can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Additionally, the rate constants for photo-initiated reactions involving DBrBPy increase with the driving force, showcasing a significant kinetic advantage for driving solar water oxidation at high pH .
生化分析
Biochemical Properties
4,4’-Dibromo-2,2’-bipyridine is known for its role in biochemical reactions, particularly in the synthesis of hole transport layers and photosensitizers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . It interacts with enzymes and proteins involved in electron transport and energy conversion processes. For instance, it can act as a ligand for ruthenium (II) complexes, enhancing their efficiency in energy conversion . The compound’s electron-withdrawing properties make it an effective mediator in these biochemical interactions.
Cellular Effects
4,4’-Dibromo-2,2’-bipyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase the hole mobility of the hole transporting layer in perovskite solar cells by passivating uncoordinated lead (Pb2+) defects . This enhancement in hole mobility can significantly impact cellular energy conversion efficiency and stability. Additionally, the compound’s interaction with cellular components can lead to changes in gene expression, particularly those genes involved in energy metabolism and electron transport .
Molecular Mechanism
At the molecular level, 4,4’-Dibromo-2,2’-bipyridine exerts its effects through binding interactions with biomolecules and enzyme modulation. It acts as a ligand for metal complexes, facilitating electron transfer and energy conversion processes . The compound’s electron-deficient nature allows it to interact with electron-rich sites on enzymes and proteins, leading to enzyme inhibition or activation depending on the specific biochemical context . These interactions can result in changes in gene expression, particularly those genes involved in metabolic pathways and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dibromo-2,2’-bipyridine can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, the compound has shown consistent performance in enhancing electron transport and energy conversion efficiency .
Dosage Effects in Animal Models
The effects of 4,4’-Dibromo-2,2’-bipyridine in animal models vary with different dosages. At lower doses, the compound can enhance electron transport and energy conversion processes without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions . These effects can include disruptions in cellular metabolism, oxidative stress, and potential damage to cellular components . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
4,4’-Dibromo-2,2’-bipyridine is involved in various metabolic pathways, particularly those related to electron transport and energy conversion . It interacts with enzymes and cofactors that facilitate these processes, enhancing the overall efficiency of metabolic flux . The compound’s electron-withdrawing properties allow it to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 4,4’-Dibromo-2,2’-bipyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to electron-rich sites where it can exert its biochemical effects . The compound’s distribution within cellular compartments can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
4,4’-Dibromo-2,2’-bipyridine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, particularly in processes related to electron transport and energy conversion . Understanding the subcellular dynamics of this compound is crucial for optimizing its use in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4,4’-Dibromo-2,2’-bipyridine involves the bromination of 2,2’-bipyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the synthesis of 4,4’-Dibromo-2,2’-bipyridine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The process involves the same bromination reaction but may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions:
4,4’-Dibromo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as the Suzuki coupling or Stille coupling, which involve palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The compound can be reduced to form 4,4’-dihydroxy-2,2’-bipyridine using reducing agents like tin(II) chloride in the presence of hydrochloric acid.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Stille Coupling: Involves organotin reagents, palladium catalysts, and solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the substituents introduced, various functionalized bipyridine derivatives can be obtained.
Reduction Products: 4,4’-dihydroxy-2,2’-bipyridine is a major product of the reduction reaction.
相似化合物的比较
2,2’-Bipyridine: Lacks the bromine substituents and is a widely used ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of bromine atoms, affecting its electronic properties and reactivity.
4,4’-Dichloro-2,2’-bipyridine: Similar to 4,4’-Dibromo-2,2’-bipyridine but with chlorine substituents, leading to different reactivity and applications.
Uniqueness:
4,4’-Dibromo-2,2’-bipyridine is unique due to the presence of bromine atoms, which enhance its electron-withdrawing properties and make it a versatile building block for synthesizing various functionalized derivatives. Its ability to form stable coordination complexes with metals further distinguishes it from other bipyridine derivatives .
属性
IUPAC Name |
4-bromo-2-(4-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHBDSNVJRWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574527 | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-71-2 | |
| Record name | 4,4′-Dibromo-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)


